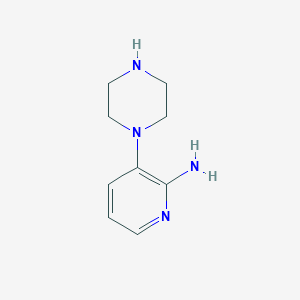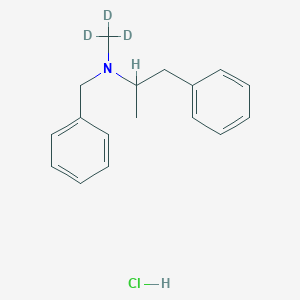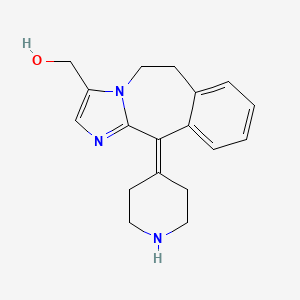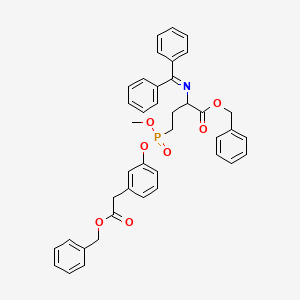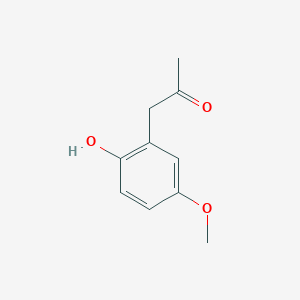
1-Methylquinolinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylquinolinium tetrafluoroborate is a quaternary ammonium salt with the chemical formula C10H10BF4N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including analytical chemistry and biological research, due to its unique chemical properties.
Vorbereitungsmethoden
1-Methylquinolinium tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylquinoline with tetrafluoroboric acid. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired product. Another method involves the use of 2-chloro-1-methylquinolinium tetrafluoroborate as an intermediate, which can be converted to this compound via nucleophilic substitution reactions .
Analyse Chemischer Reaktionen
1-Methylquinolinium tetrafluoroborate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the tetrafluoroborate anion.
Oxidation and Reduction: It can undergo redox reactions, although these are less common.
Complex Formation: The compound can form complexes with various metal ions, which can be useful in catalysis and other applications
Common reagents used in these reactions include nucleophiles like thiols and amines, and the reactions often occur under mild conditions. Major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methylquinolinium tetrafluoroborate has several scientific research applications:
Analytical Chemistry: It is used as a derivatizing agent for the detection and quantification of thiols in biological samples.
Biological Research: The compound is used to study redox reactions and thiol-disulfide exchange processes in biological systems.
Medicinal Chemistry:
Industrial Applications: The compound can be used in the synthesis of other quinolinium derivatives, which have various industrial applications.
Wirkmechanismus
The mechanism of action of 1-methylquinolinium tetrafluoroborate involves its ability to act as a nucleophilic substitution agent. The compound can interact with thiols and other nucleophiles, leading to the formation of new chemical bonds. This interaction often involves the displacement of the tetrafluoroborate anion, resulting in the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
1-Methylquinolinium tetrafluoroborate can be compared with other similar compounds, such as:
2-Chloro-1-Methylquinolinium Tetrafluoroborate: This compound is used as an intermediate in the synthesis of this compound and has similar chemical properties.
2-Methoxy-1-Methylquinolinium Tetrafluoroborate: This derivative is used as a selective tag for biologically relevant thiols and has enhanced fluorescent properties compared to this compound.
1-Methyl-8-Nitro-2-Quinolone: This compound exhibits high reactivity due to steric repulsion between substituents, making it useful in nucleophilic addition reactions.
The uniqueness of this compound lies in its ability to act as a versatile nucleophilic substitution agent, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
14729-72-7 |
|---|---|
Molekularformel |
C10H10BF4N |
Molekulargewicht |
231.00 g/mol |
IUPAC-Name |
1-methylquinolin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C10H10N.BF4/c1-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;/q+1;-1 |
InChI-Schlüssel |
KXABLYLMNPIGLG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C[N+]1=CC=CC2=CC=CC=C21 |
Verwandte CAS-Nummern |
21979-19-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



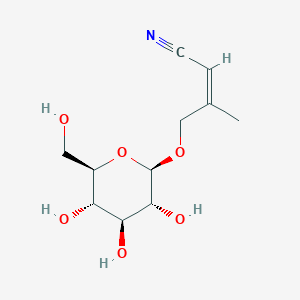

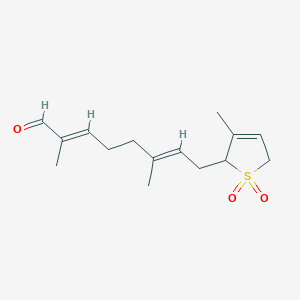
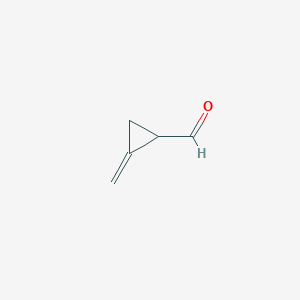
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
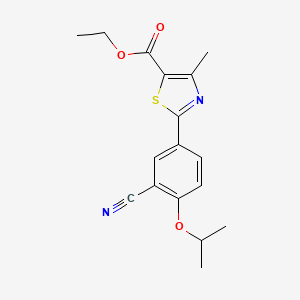
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
